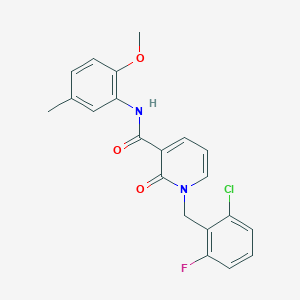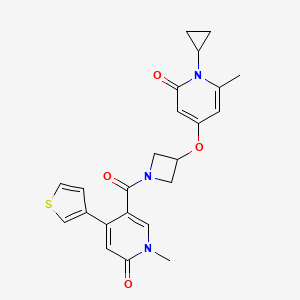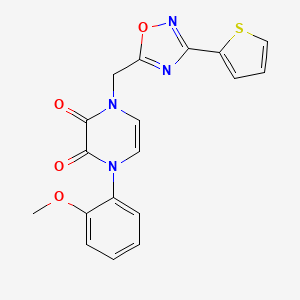![molecular formula C14H11ClO2 B2842293 2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol CAS No. 1415559-87-3](/img/structure/B2842293.png)
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol” is a chemical compound with the CAS Number: 1415559-87-3 . It has a molecular weight of 246.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7,12,16H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Neuropharmacology and Neuroleptics
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol: has been investigated for its effects on the central nervous system. Researchers have explored its potential as a neuroleptic, a class of drugs used to manage psychiatric conditions such as schizophrenia. Preliminary pharmacological studies suggest that this compound may exhibit neuroleptic properties, although clinical investigations are ongoing .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
3-chloro-5,6-dihydrobenzo[b][1]benzoxepin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7,12,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLKKDSKFFQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)
![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)



![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)